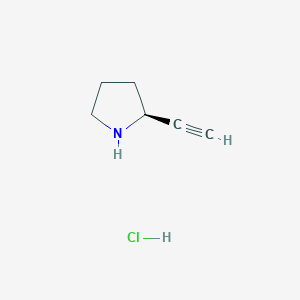
(S)-2-Ethynylpyrrolidine hydrochloride
Descripción
(S)-2-Ethynylpyrrolidine hydrochloride is a chiral pyrrolidine derivative characterized by an ethynyl (-C≡CH) group at the 2-position of the pyrrolidine ring and an (S)-stereochemical configuration. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, particularly in click chemistry applications due to its alkyne functionality. Its hydrochloride salt form enhances solubility in polar solvents, making it suitable for pharmaceutical formulations.
Propiedades
Número CAS |
1314937-87-5; 190602-33-6 |
|---|---|
Fórmula molecular |
C6H10ClN |
Peso molecular |
131.6 |
Nombre IUPAC |
(2S)-2-ethynylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C6H9N.ClH/c1-2-6-4-3-5-7-6;/h1,6-7H,3-5H2;1H/t6-;/m1./s1 |
Clave InChI |
JCPYAASBKIGFSE-FYZOBXCZSA-N |
SMILES |
C#CC1CCCN1.Cl |
Solubilidad |
not available |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Structural Features and Molecular Properties
Functional and Reactivity Differences
- Alkyne Reactivity : The ethynyl group in (S)-2-Ethynylpyrrolidine HCl enables participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a reaction absent in ester- or hydroxyl-substituted analogs like those in and .
- Stereochemical Influence : The (S)-configuration in the target compound contrasts with the (2S,4R) diastereomer in , which is critical for enantioselective synthesis in drug development .
- Hydrogen Bonding : Hydroxyl and ester groups in analogs (e.g., ) enhance solubility and hydrogen-bonding interactions, whereas the ethynyl group prioritizes covalent bond formation .
Research Findings and Trends
Recent studies highlight the following:
- Stability Considerations: Hydrochloride salts of pyrrolidine derivatives generally exhibit improved thermal stability compared to free bases, as noted in RP-HPLC analyses (e.g., ) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


